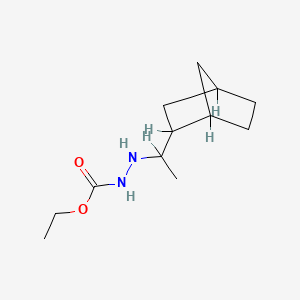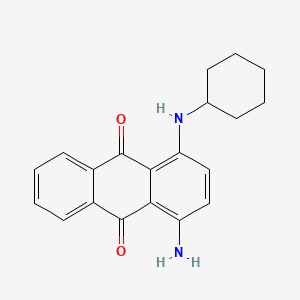![molecular formula C48H45N3 B13777308 1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene](/img/structure/B13777308.png)
1,3,5-Tris[4'-(dimethylamino)biphenyl-4-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene is a complex organic compound characterized by its unique structure, which includes three dimethylamino biphenyl groups attached to a central benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-tribromobenzene with 4-dimethylaminophenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as toluene or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene undergoes various chemical reactions, including:
Oxidation: The dimethylamino groups can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Primary or secondary amines.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene involves its interaction with various molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to specific targets. Additionally, the biphenyl rings provide a rigid framework that can interact with hydrophobic pockets in proteins or other biomolecules, enhancing its specificity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: Similar structure but with amino groups instead of dimethylamino groups.
1,3,5-Tris(4-carboxyphenyl)benzene: Contains carboxyl groups, used in the synthesis of metal-organic frameworks (MOFs).
1,3,5-Tris(4-hydroxyphenyl)benzene: Features hydroxy groups, used in polymer chemistry.
Uniqueness
1,3,5-Tris[4’-(dimethylamino)biphenyl-4-yl]benzene is unique due to the presence of dimethylamino groups, which impart distinct electronic and steric properties. These groups enhance the compound’s solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis and material science.
Propiedades
Fórmula molecular |
C48H45N3 |
|---|---|
Peso molecular |
663.9 g/mol |
Nombre IUPAC |
4-[4-[3,5-bis[4-[4-(dimethylamino)phenyl]phenyl]phenyl]phenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C48H45N3/c1-49(2)46-25-19-37(20-26-46)34-7-13-40(14-8-34)43-31-44(41-15-9-35(10-16-41)38-21-27-47(28-22-38)50(3)4)33-45(32-43)42-17-11-36(12-18-42)39-23-29-48(30-24-39)51(5)6/h7-33H,1-6H3 |
Clave InChI |
MZMVUKKBXHHQSB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N(C)C)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 3-chloro-N-[2-[(2-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13777231.png)
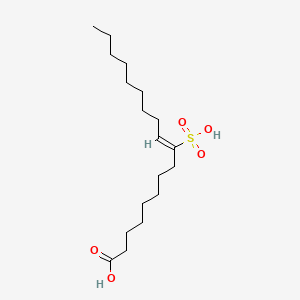
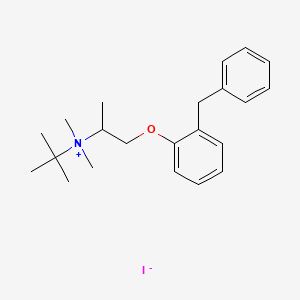
![Spiro[4.4]nona-1,3-diene](/img/structure/B13777251.png)
![Butyltintris[2-(myristoyloxy)ethylmercaptide]](/img/structure/B13777259.png)
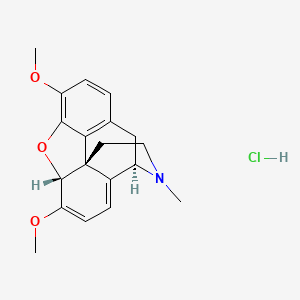

![N-(4-Bromophenyl)-N'-[4-(morpholin-4-yl)butyl]urea](/img/structure/B13777277.png)
![Tetraammonium [[(2-ethylhexyl)imino]bis(methylene)]bisphosphonate](/img/structure/B13777291.png)

